

# 2,6-Dichlorobenzyl bromide chemical structure and CAS number

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                            |
|----------------|----------------------------|
| Compound Name: | 2,6-Dichlorobenzyl bromide |
| Cat. No.:      | B032993                    |

[Get Quote](#)

## An In-depth Technical Guide to 2,6-Dichlorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,6-Dichlorobenzyl bromide**, a key chemical intermediate in pharmaceutical synthesis. This document outlines its chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its significant applications in drug development, particularly in the creation of soluble epoxide hydrolase (sEH) inhibitors and anti-HIV agents.

## Chemical Structure and Identification

**2,6-Dichlorobenzyl bromide**, also known as  $\alpha$ -Bromo-2,6-dichlorotoluene, is a disubstituted aromatic halide. Its structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 6, and a bromomethyl group at position 1. This specific arrangement of electron-withdrawing chloro groups and the reactive benzylic bromide functional group makes it a valuable and versatile reagent in organic synthesis.

Chemical Structure:

CAS Number: 20443-98-5[1][2][3]

## Physicochemical and Safety Data

The properties of **2,6-Dichlorobenzyl bromide** are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property           | Value                                                                                   | Reference(s)                            |
|--------------------|-----------------------------------------------------------------------------------------|-----------------------------------------|
| Molecular Formula  | C <sub>7</sub> H <sub>5</sub> BrCl <sub>2</sub>                                         | <a href="#">[1]</a> <a href="#">[3]</a> |
| Molecular Weight   | 239.92 g/mol                                                                            | <a href="#">[2]</a>                     |
| Appearance         | Colorless to white crystalline solid                                                    | <a href="#">[2]</a>                     |
| Melting Point      | 54-56 °C                                                                                | <a href="#">[2]</a> <a href="#">[3]</a> |
| Boiling Point      | 133-135 °C                                                                              | <a href="#">[2]</a>                     |
| Flash Point        | 113 °C (235.4 °F) - closed cup                                                          |                                         |
| SMILES String      | Clc1ccccc(Cl)c1CBr                                                                      |                                         |
| InChI Key          | PDFGFQUSSYSWNI-UHFFFAOYSA-N                                                             |                                         |
| Signal Word        | Danger                                                                                  |                                         |
| Hazard Statements  | H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) |                                         |
| Storage Class Code | 8A - Combustible corrosive hazardous materials                                          |                                         |

## Experimental Protocol: Synthesis

A green and safe process for the synthesis of **2,6-Dichlorobenzyl bromide** has been developed utilizing a photocatalytic oxidative bromination reaction in a microchannel reactor.[\[4\]](#) [\[5\]](#) This method offers high yield and improved safety compared to traditional batch reactor processes.

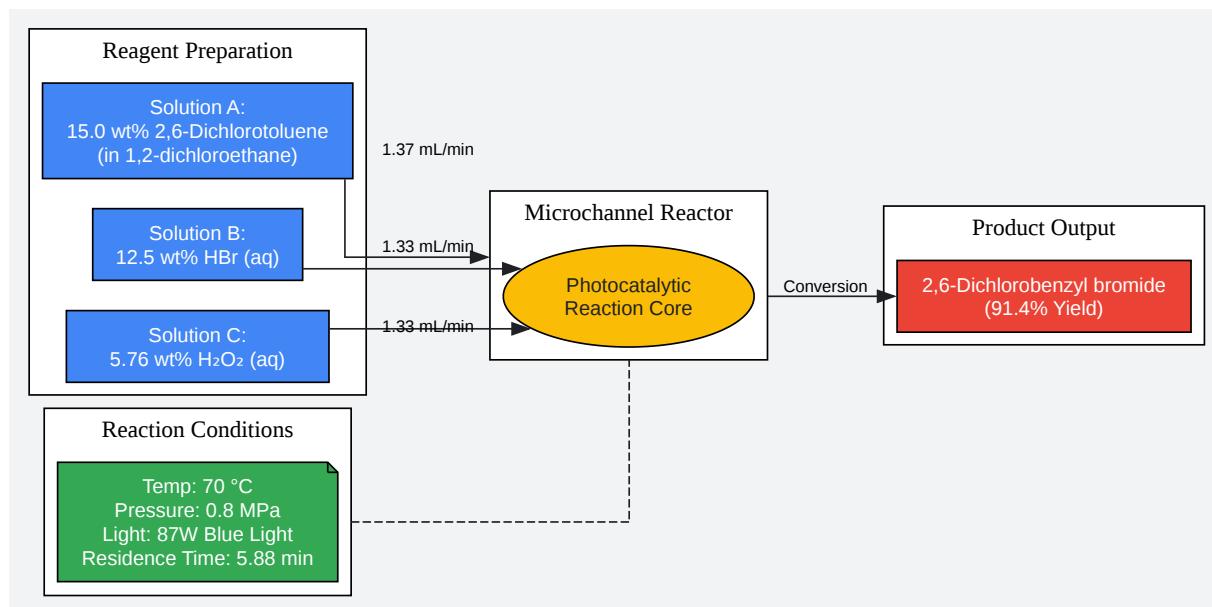
Reaction: Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene (DCT).

Reagents:

- 2,6-Dichlorotoluene (DCT)
- Hydrogen Peroxide ( $H_2O_2$ ) as the oxidant
- Hydrobromic Acid (HBr) as the bromine source
- 1,2-Dichloroethane as the solvent

Optimal Reaction Conditions:[4][5]

- Molar Ratio (HBr: $H_2O_2$ :DCT): 1.5 : 1.5 : 1
- Light Source: 87 W blue light irradiation
- Reaction Temperature: 70 °C
- Reaction Pressure: 0.8 MPa
- Residence Time: 5.88 minutes


Methodology:

- Solution Preparation:
  - Solution A: Prepare a 15.0 wt % solution of 2,6-Dichlorotoluene (DCT) in 1,2-dichloroethane.
  - Solution B: Prepare a 12.5 wt % aqueous solution of Hydrobromic Acid (HBr).
  - Solution C: Prepare a 5.76 wt % aqueous solution of Hydrogen Peroxide ( $H_2O_2$ ).
- Reaction Execution:
  - The three solutions are pumped into a microchannel reactor at specific flow rates: Solution A at 1.37 mL/min, Solution B at 1.33 mL/min, and Solution C at 1.33 mL/min.

- The reactor is maintained at a constant temperature of 70 °C and a pressure of 0.8 MPa.
- The reaction mixture is irradiated with an 87 W blue light source.
- Outcome:
  - Under these optimized conditions, the conversion of 2,6-Dichlorotoluene can reach up to 98.1%, with a yield of **2,6-Dichlorobenzyl bromide** as high as 91.4%.[\[4\]](#)[\[5\]](#)

## Synthesis Workflow Diagram

The following diagram illustrates the workflow for the photocatalytic synthesis of **2,6-Dichlorobenzyl bromide**.



[Click to download full resolution via product page](#)

Caption: Workflow for the photocatalytic synthesis of **2,6-Dichlorobenzyl bromide**.

# Applications in Drug Development

**2,6-Dichlorobenzyl bromide** serves as a crucial building block for sophisticated pharmaceutical intermediates.<sup>[1]</sup> Its primary utility lies in its benzylic bromide group, which is highly susceptible to nucleophilic substitution, making it an excellent reagent for alkylation reactions.<sup>[1]</sup>

A. Soluble Epoxide Hydrolase (sEH) Inhibitors: This compound is used in the preparation of potent inhibitors of soluble epoxide hydrolase (sEH).<sup>[3]</sup> The sEH enzyme metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids involved in regulating blood pressure and inflammation. By inhibiting sEH, the concentration of beneficial EETs increases, making sEH inhibitors a promising therapeutic target for hypertension and inflammatory diseases.

B. Anti-HIV Agents: **2,6-Dichlorobenzyl bromide** is also a precursor in the synthesis of anti-HIV drugs, particularly those based on diaryltriazine (DATA) analogues.<sup>[3]</sup> These compounds are a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that play a vital role in highly active antiretroviral therapy (HAART) for the treatment of HIV-1. The unique electronic and steric properties imparted by the 2,6-dichloro substitution pattern are often critical for achieving high potency and a favorable resistance profile.

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. nbino.com [nbino.com]
- 2. 2,6-Dichlorobenzyl bromide(20443-98-5) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 3. 2,6-Dichlorobenzyl bromide | 20443-98-5 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [2,6-Dichlorobenzyl bromide chemical structure and CAS number]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032993#2-6-dichlorobenzyl-bromide-chemical-structure-and-cas-number>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)